molecular formula C15H12N4O8S3 B11094002 4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide

4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide

Cat. No.: B11094002
M. Wt: 472.5 g/mol
InChI Key: SAEGNONRRDBJHA-NXVVXOECSA-N
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Description

4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

This compound belongs to the class of thiazolidine derivatives . It contains a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) and two nitro groups. The sulfonyl group adds further complexity.

Chemical Reactions Analysis

4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide can undergo various reactions:

    Oxidation: Nitro groups can be reduced to amino groups.

    Substitution: The sulfonyl group may undergo nucleophilic substitution reactions.

    Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major products include derivatives with modified nitro or sulfonyl groups.

Scientific Research Applications

This compound finds applications in several fields:

    Medicine: It might exhibit biological activity due to its unique structure. Researchers explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: It serves as a building block for designing new compounds.

    Industry: Its applications in industry are less well-documented, but it could find use in specialty chemicals.

Mechanism of Action

The exact mechanism of action remains elusive. researchers investigate its interactions with cellular targets, pathways, and potential therapeutic effects.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its intricate structure sets it apart. Further research would reveal related molecules.

Properties

Molecular Formula

C15H12N4O8S3

Molecular Weight

472.5 g/mol

IUPAC Name

(NZ)-4-nitro-N-[3-(4-nitrophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C15H12N4O8S3/c20-18(21)11-1-5-13(6-2-11)29(24,25)16-15-17(9-10-28-15)30(26,27)14-7-3-12(4-8-14)19(22)23/h1-8H,9-10H2/b16-15-

InChI Key

SAEGNONRRDBJHA-NXVVXOECSA-N

Isomeric SMILES

C1CS/C(=N\S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CSC(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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